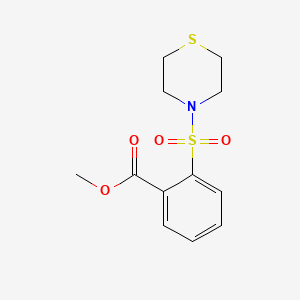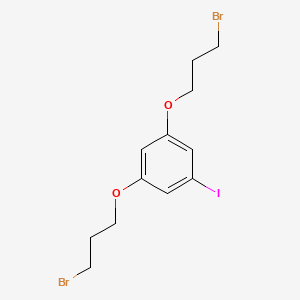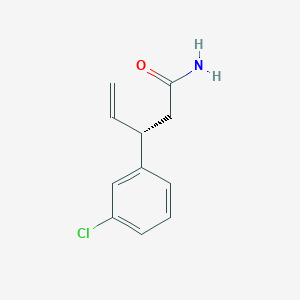![molecular formula C14H16N2O7 B12614517 5-[3-(Acetyloxy)prop-1-yn-1-yl]-2'-deoxyuridine CAS No. 919360-86-4](/img/structure/B12614517.png)
5-[3-(Acetyloxy)prop-1-yn-1-yl]-2'-deoxyuridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-(Acetyloxy)prop-1-yn-1-yl]-2’-deoxyuridine is a synthetic nucleoside analog It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that confer unique properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Acetyloxy)prop-1-yn-1-yl]-2’-deoxyuridine typically involves the modification of uridine. One common method includes the introduction of an acetyloxypropynyl group at the 5-position of the uridine molecule. This can be achieved through a series of chemical reactions, including acetylation and alkynylation, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced purification techniques like chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
5-[3-(Acetyloxy)prop-1-yn-1-yl]-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the acetyloxy group, potentially leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
科学的研究の応用
5-[3-(Acetyloxy)prop-1-yn-1-yl]-2’-deoxyuridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid interactions and modifications.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 5-[3-(Acetyloxy)prop-1-yn-1-yl]-2’-deoxyuridine involves its incorporation into nucleic acids. Once integrated, it can interfere with normal nucleic acid function, potentially inhibiting viral replication or cancer cell proliferation. The molecular targets include enzymes involved in nucleic acid synthesis and repair, such as DNA polymerases and ribonucleotide reductases.
類似化合物との比較
Similar Compounds
5-Ethynyl-2’-deoxyuridine: Another nucleoside analog with a similar structure but different functional groups.
5-Iodo-2’-deoxyuridine: Contains an iodine atom instead of the acetyloxypropynyl group.
5-Bromo-2’-deoxyuridine: Similar to 5-iodo-2’-deoxyuridine but with a bromine atom.
Uniqueness
5-[3-(Acetyloxy)prop-1-yn-1-yl]-2’-deoxyuridine is unique due to its specific modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, specificity, and efficacy in various applications compared to other nucleoside analogs.
特性
CAS番号 |
919360-86-4 |
|---|---|
分子式 |
C14H16N2O7 |
分子量 |
324.29 g/mol |
IUPAC名 |
3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl acetate |
InChI |
InChI=1S/C14H16N2O7/c1-8(18)22-4-2-3-9-6-16(14(21)15-13(9)20)12-5-10(19)11(7-17)23-12/h6,10-12,17,19H,4-5,7H2,1H3,(H,15,20,21)/t10-,11+,12+/m0/s1 |
InChIキー |
HTELFTVJYICIFY-QJPTWQEYSA-N |
異性体SMILES |
CC(=O)OCC#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
正規SMILES |
CC(=O)OCC#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane](/img/structure/B12614436.png)
![4-Methyl-2-[(triphenylmethoxy)carbamoyl]pentanoic acid](/img/structure/B12614440.png)
![6-{[([1,1'-Biphenyl]-4-yl)amino]methylidene}-4-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12614448.png)



![2-Iodo-N-[2-(4-methylphenyl)ethyl]nonanamide](/img/structure/B12614470.png)

![7H-Furo[3,2-g][1]benzopyran-5-acetic acid, 3,9-dimethyl-7-oxo-](/img/structure/B12614484.png)
![4-(3-Chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12614486.png)
![6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol](/img/structure/B12614492.png)


![1,4-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B12614523.png)
